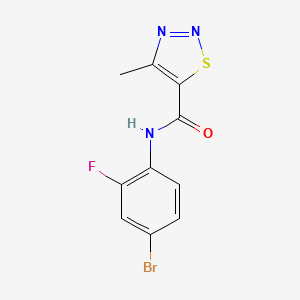![molecular formula C20H23FN2O3S B11016037 {1-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11016037.png)
{1-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid: is a complex organic compound that features a cyclohexyl ring, a thiazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 4-fluoroaniline with 2-bromo-4-methylthiazole under basic conditions.
Coupling with Cyclohexyl Group: The thiazole derivative is then coupled with cyclohexylmethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Acetylation: The final step involves the acetylation of the amine group with acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group results in the corresponding alcohol.
Substitution: Substitution reactions on the fluorophenyl group can yield a variety of substituted phenyl derivatives.
Scientific Research Applications
{1-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of {1-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
{1-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid: Similar structure but with a chlorine atom instead of fluorine.
{1-[({[2-(4-Methylphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
- The presence of the fluorine atom in {1-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid can significantly alter its electronic properties and reactivity compared to its analogs. Fluorine’s high electronegativity can influence the compound’s binding affinity and specificity towards its molecular targets, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C20H23FN2O3S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[1-[[[2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C20H23FN2O3S/c1-13-17(27-19(23-13)14-5-7-15(21)8-6-14)18(26)22-12-20(11-16(24)25)9-3-2-4-10-20/h5-8H,2-4,9-12H2,1H3,(H,22,26)(H,24,25) |
InChI Key |
ATTIQRHIWWJTAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCCCC3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B11015963.png)
![7-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11015965.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11015972.png)
![N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide](/img/structure/B11015976.png)
![1-(4-methoxyphenyl)-5-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11015979.png)
![1-(3-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-3-oxopropyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B11015992.png)

![N-[4-({3-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B11016001.png)
![Methyl 3-[butyl(phenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11016014.png)
![4-methyl-3-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11016029.png)
![N-[(4-methoxy-1H-indol-1-yl)acetyl]glycylglycine](/img/structure/B11016036.png)
![4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B11016040.png)
![N-[4-(acetylamino)phenyl]-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11016043.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B11016047.png)
